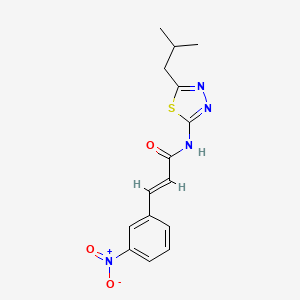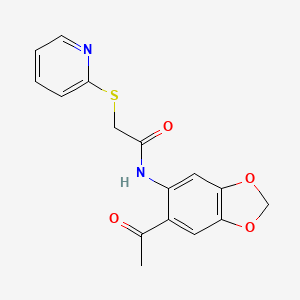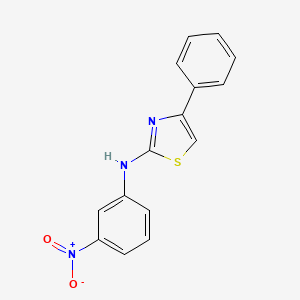
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea, commonly known as Brachycladine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Brachycladine belongs to the class of 1,2,4-triazole-3-thione derivatives, which have been found to possess several biological activities.
作用機序
The mechanism of action of Brachycladine is not fully understood. However, it has been proposed that Brachycladine exerts its biological activities by inhibiting the activity of specific enzymes or proteins. For example, Brachycladine has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
Brachycladine has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that Brachycladine exhibits antifungal and antibacterial activities against a wide range of microorganisms. It has also been shown to inhibit the growth of tumor cells in vitro. In vivo studies have shown that Brachycladine exhibits herbicidal and insecticidal activities. It has also been shown to exhibit antitumor activity in animal models.
実験室実験の利点と制限
One of the main advantages of Brachycladine is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and pesticides. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of Brachycladine is its low solubility in water, which makes it difficult to administer orally. This limits its potential applications in medicine and agriculture.
将来の方向性
There are several future directions for research on Brachycladine. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Brachycladine, which could lead to the development of new drugs targeting specific enzymes or proteins. Additionally, the potential applications of Brachycladine in material science and nanotechnology should be explored. Finally, the safety and toxicity of Brachycladine should be thoroughly investigated to ensure its potential applications in medicine and agriculture do not pose a risk to human health or the environment.
合成法
Brachycladine can be synthesized by the reaction of 4-bromo-2-chloroaniline with thiourea and sodium hydroxide in ethanol. The resulting compound is then treated with hydrazine hydrate to obtain Brachycladine. The overall yield of the synthesis process is approximately 60%.
科学的研究の応用
Brachycladine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Brachycladine has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been shown to be an effective inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. In agriculture, Brachycladine has been found to possess herbicidal and insecticidal activities. In material science, Brachycladine has been used as a building block for the synthesis of various organic compounds.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN5O/c10-6-1-2-8(7(11)3-6)14-9(17)15-16-4-12-13-5-16/h1-5H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSNKWKVTPEEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)




![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)
![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)

![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)
![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)

